molecular formula C14H8FNO2 B1425074 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1183926-58-0

3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1425074
M. Wt: 241.22 g/mol
InChI Key: YQWQJXPYAWCOFJ-UHFFFAOYSA-N
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Description

“3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C8H4FNO2 . It is also known as 3-Cyano-4-fluorobenzoic acid .


Molecular Structure Analysis

The molecular structure of “3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” consists of a biphenyl group with a cyano group at the 3’ position and a fluoro group at the 4’ position . The molecular weight is 165.12 g/mol .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 322.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Metalation of Unprotected Biphenyl Carboxylic Acids

Tilly et al. (2006) explored the metalation of unprotected biphenyl carboxylic acids, including derivatives similar to 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. They demonstrated site-selective electrophilic substitution, highlighting the potential for creating diverse chemical structures (Tilly et al., 2006).

Synthesis of Fluorine-Containing Compounds

Ramarao et al. (2004) reported a one-pot synthesis method for fluorine-containing compounds, which is relevant for the synthesis of compounds like 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This method offers a streamlined approach for preparing fluorine-substituted organic compounds (Ramarao et al., 2004).

Synthesis and Resolution of Fluorinated Acids

Yang et al. (2005) synthesized 6-fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid, starting from p-fluorophenol. This research is relevant to the synthesis of complex fluorinated acids like 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid (Yang et al., 2005).

Synthesis of Bent-Core Compounds

Radhika et al. (2010) synthesized novel bent-core compounds using a 3,4-disubstituted biphenyl moiety. Their work contributes to the understanding of how substituents like cyano and fluoro groups affect the mesophase properties of such compounds, which is relevant for materials science applications (Radhika et al., 2010).

Tri- and Diorganotin(IV) Complexes

Ahmad et al. (2002) studied tri- and diorganotin(IV) carboxylates with fluorine-substituted biphenyl-3-carboxylic acids. Their research provides insights into the potential applications of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid in the formation of organometallic compounds (Ahmad et al., 2002).

Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals

Bright et al. (2013) described a method for selecting sites on pro-drug molecules for fluorination to improve metabolic stability. This research is particularly relevant for the development of fluorinated pharmaceuticals, including derivatives of biphenyl carboxylic acids (Bright et al., 2013).

Safety And Hazards

The safety information for “3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate personal protective equipment and adequate ventilation .

properties

IUPAC Name

5-(3-cyanophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWQJXPYAWCOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681137
Record name 3'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

1183926-58-0
Record name 3'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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